molecular formula C9H13F2NO B13455447 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide

2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide

Katalognummer: B13455447
Molekulargewicht: 189.20 g/mol
InChI-Schlüssel: YSYPZUVSMDPALC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{7,7-Difluorobicyclo[410]heptan-1-yl}acetamide is a chemical compound characterized by its unique bicyclic structure with two fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide typically involves the reaction of 7,7-difluorobicyclo[4.1.0]heptane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Wissenschaftliche Forschungsanwendungen

2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid
  • 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetonitrile

Uniqueness

Compared to its analogs, 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide exhibits unique chemical stability and reactivity due to the presence of the acetamide group. This makes it particularly valuable in applications requiring high specificity and stability.

Eigenschaften

Molekularformel

C9H13F2NO

Molekulargewicht

189.20 g/mol

IUPAC-Name

2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide

InChI

InChI=1S/C9H13F2NO/c10-9(11)6-3-1-2-4-8(6,9)5-7(12)13/h6H,1-5H2,(H2,12,13)

InChI-Schlüssel

YSYPZUVSMDPALC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C(C1)C2(F)F)CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.